N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide
Description
N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a substituted phenyl ring
Properties
IUPAC Name |
N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-7-10(15)4-5-12(9)14-13(16)11-6-8(11)2/h4-5,7-8,11,15H,3,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSEFGLBZWAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-ethyl-4-hydroxyaniline and 2-methylcyclopropanecarboxylic acid.
Reaction Steps:
Purification: The product is purified using recrystallization or column chromatography to obtain pure N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale reactors: To handle bulk quantities of starting materials.
Automated systems: For precise control of reaction conditions.
Continuous flow processes: To enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studies to understand enzyme mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Binding: It can bind to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: Inhibition of specific enzymes or receptors can lead to downstream effects on metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide: Lacks the ethyl group on the phenyl ring.
N-(2-ethyl-4-methoxyphenyl)-2-methylcyclopropane-1-carboxamide: Has a methoxy group instead of a hydroxyl group.
Uniqueness
Structural Features: The presence of both the ethyl and hydroxyl groups on the phenyl ring provides unique steric and electronic properties.
Reactivity: The specific substitution pattern influences its reactivity and interaction with biological targets.
Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from similar compounds.
This detailed overview of N-(2-ethyl-4-hydroxyphenyl)-2-methylcyclopropane-1-carboxamide highlights its synthesis, reactivity, applications, and uniqueness in comparison to related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
